REACTION_CXSMILES
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[N+:1]([C:4]1[CH:8]=[CH:7][NH:6][N:5]=1)([O-:3])=[O:2].[CH:9]1(B(O)O)[CH2:11][CH2:10]1.C(=O)([O-])[O-].[Na+].[Na+].N1C=CC=CC=1C1C=CC=CN=1>C([O-])(=O)C.[Cu+2].C([O-])(=O)C.ClC(Cl)C>[CH:9]1([N:6]2[CH:7]=[CH:8][C:4]([N+:1]([O-:3])=[O:2])=[N:5]2)[CH2:11][CH2:10]1 |f:2.3.4,6.7.8|
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Name
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|
Quantity
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1.3 g
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Type
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reactant
|
Smiles
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[N+](=O)([O-])C1=NNC=C1
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Name
|
|
Quantity
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1.98 g
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Type
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reactant
|
Smiles
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C1(CC1)B(O)O
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Name
|
|
Quantity
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3.66 g
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Type
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reactant
|
Smiles
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C([O-])([O-])=O.[Na+].[Na+]
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Name
|
|
Quantity
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3.58 g
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Type
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reactant
|
Smiles
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N1=C(C=CC=C1)C1=NC=CC=C1
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Name
|
|
Quantity
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2.08 g
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Type
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catalyst
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Smiles
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C(C)(=O)[O-].[Cu+2].C(C)(=O)[O-]
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Name
|
|
Quantity
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60 mL
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Type
|
solvent
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Smiles
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ClC(C)Cl
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Name
|
|
Quantity
|
1.98 g
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Type
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reactant
|
Smiles
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C1(CC1)B(O)O
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Control Type
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UNSPECIFIED
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Setpoint
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70 °C
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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A 250-mL three-neck round-bottomed flask equipped with a reflux condenser and magnetic stirrer
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Type
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CUSTOM
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Details
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was purged with nitrogen
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Type
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TEMPERATURE
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Details
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the mixture was heated for 3 h
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Duration
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3 h
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Type
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TEMPERATURE
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Details
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After this time, the mixture was cooled to room temperature
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Type
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FILTRATION
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Details
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filtered
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Type
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ADDITION
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Details
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The filtrate was diluted with ethyl acetate (350 mL) and water (40 mL)
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Type
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CUSTOM
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Details
|
The organic layer was separated
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Type
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EXTRACTION
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Details
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the aqueous layer was extracted with ethyl acetate (3×150 mL)
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Type
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DRY_WITH_MATERIAL
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Details
|
The combined organic layers were dried over sodium sulfate
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Type
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CONCENTRATION
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Details
|
concentrated under reduced pressure
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Type
|
CUSTOM
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Details
|
The residue was purified by column chromatography (silica, 0% to 100% ethyl acetate/hexanes)
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Name
|
|
Type
|
product
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Smiles
|
C1(CC1)N1N=C(C=C1)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.49 g | |
YIELD: PERCENTYIELD | 85% | |
YIELD: CALCULATEDPERCENTYIELD | 84.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |